4-fluoro-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)benzamide
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Overview
Description
4-fluoro-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)benzamide: is a complex organic compound that features a fluorine atom, an imidazole ring, and a benzamide group[_{{{CITATION{{{_1{4-4-(4-Fluorophenyl)-2-[4-[(R)-methylsulfinyl]phenyl]-1H-imidazol-5-yl ...
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)benzamide typically involves multiple steps, starting with the preparation of the imidazole core. One common approach is the Hantzsch synthesis , which involves the condensation of an aldehyde with two equivalents of a β-keto ester and ammonia or an ammonium salt. The resulting imidazole ring can then be functionalized with the appropriate thioether and benzamide groups through subsequent reactions.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. This might include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The imidazole ring can be oxidized to form N-oxides.
Reduction: : The fluorine atom can be reduced to a hydrogen atom.
Substitution: : The thioether group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide (H₂O₂) and meta-chloroperoxybenzoic acid (mCPBA).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) can be used.
Substitution: : Nucleophiles such as thiols or amines can be used in substitution reactions.
Major Products Formed
Oxidation: : Formation of N-oxides of the imidazole ring.
Reduction: : Formation of the corresponding hydrofluorinated compound.
Substitution: : Formation of various thioether or amine derivatives.
Scientific Research Applications
Chemistry: : It can be used as a building block for the synthesis of more complex molecules.
Biology: : Its biological activity can be explored for potential therapeutic uses.
Medicine: : It may have applications in drug development, particularly in targeting specific biological pathways.
Industry: : It can be used in the development of new materials or chemical processes.
Mechanism of Action
The mechanism by which 4-fluoro-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)benzamide exerts its effects involves interactions with specific molecular targets. The imidazole ring can bind to enzymes or receptors, while the fluorine atom and benzamide group can influence the compound's binding affinity and specificity. The exact pathways and targets would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
4-fluoro-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)benzamide: can be compared to other similar compounds, such as:
4-fluoro-N-(2-((5-phenyl-1H-imidazol-2-yl)ethyl)benzamide
4-fluoro-N-(2-((5-phenyl-1H-imidazol-2-yl)methyl)benzamide
4-fluoro-N-(2-((5-phenyl-1H-imidazol-2-yl)propyl)benzamide
These compounds differ in the length and nature of the alkyl chain attached to the imidazole ring, which can affect their biological activity and chemical properties.
Properties
IUPAC Name |
4-fluoro-N-[2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN3OS/c19-15-8-6-14(7-9-15)17(23)20-10-11-24-18-21-12-16(22-18)13-4-2-1-3-5-13/h1-9,12H,10-11H2,(H,20,23)(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALCXSZGCOANJBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(N2)SCCNC(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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